molecular formula C19H12N2O6 B10866283 [4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone CAS No. 805-74-3

[4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone

Cat. No.: B10866283
CAS No.: 805-74-3
M. Wt: 364.3 g/mol
InChI Key: VARRMPLWXUVENV-UHFFFAOYSA-N
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Description

[4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone: 4-(2,4-dinitrophenoxy)benzophenone , is a chemical compound with the following structure:

C13H8N2O6\text{C}_{13}\text{H}_8\text{N}_2\text{O}_6 C13​H8​N2​O6​

This compound belongs to the class of benzophenones, which are aromatic ketones. It contains two phenyl rings connected by a carbonyl group (C=O). The presence of nitro groups (NO₂) on one of the phenyl rings imparts unique properties to this compound.

Properties

CAS No.

805-74-3

Molecular Formula

C19H12N2O6

Molecular Weight

364.3 g/mol

IUPAC Name

[4-(2,4-dinitrophenoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C19H12N2O6/c22-19(13-4-2-1-3-5-13)14-6-9-16(10-7-14)27-18-11-8-15(20(23)24)12-17(18)21(25)26/h1-12H

InChI Key

VARRMPLWXUVENV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of [4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone . One common method involves the reaction of 2,4-dinitrophenol with benzoyl chloride in the presence of a base (such as pyridine or triethylamine). The resulting intermediate undergoes cyclization to form the desired compound.

Reaction Conditions:

  • Reactants: 2,4-dinitrophenol, benzoyl chloride
  • Base: Pyridine or triethylamine
  • Solvent: Organic solvents (e.g., dichloromethane, chloroform)
  • Temperature: Room temperature or slightly elevated
  • Workup: Acidification and extraction

Industrial Production:

Industrial-scale production typically involves optimized conditions to achieve high yields and purity. The compound finds applications in various fields due to its unique properties.

Chemical Reactions Analysis

Reactions:

    Reduction: The nitro groups can be selectively reduced to amino groups using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration) due to the electron-withdrawing effect of the nitro groups.

    Oxidation: Oxidation of the carbonyl group can lead to the formation of carboxylic acids or other functional groups.

Common Reagents and Conditions:

  • Reduction: Tin(II) chloride, iron powder, acidic conditions
  • Substitution: Halogens (e.g., chlorine, bromine), concentrated sulfuric acid
  • Oxidation: Oxidizing agents (e.g., chromic acid, potassium permanganate)

Major Products:

The major products depend on the specific reaction conditions. Reduction yields the corresponding amino compound, while substitution leads to various derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities (e.g., antimicrobial, antioxidant).

    Medicine: Explored for drug development due to its structural features.

    Industry: Employed in the production of dyes, pigments, and specialty chemicals.

Mechanism of Action

The exact mechanism of action for [4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

While there are related benzophenone derivatives, the presence of dinitrophenyl groups in this compound sets it apart. Similar compounds include other benzophenones and nitro-substituted aromatics.

Biological Activity

[4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone, also known by its chemical identifier CID 243231, is a compound with significant biological activity, particularly in the context of cancer therapy. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H12N2O6C_{19}H_{12}N_2O_6 and features a dinitrophenoxy group that contributes to its reactivity and interaction with biological targets. Its structure allows for specific binding to enzymes involved in metabolic pathways, making it a candidate for therapeutic applications.

Research indicates that [4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone exhibits cytotoxic effects primarily through bioreductive activation. It is designed to exploit the hypoxic conditions typical of solid tumors, which enhances its selectivity and efficacy against cancer cells. The compound is metabolized by nitroreductases, leading to the formation of reactive intermediates that can induce cell death in cancerous tissues while sparing normal cells.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound shows considerable cytotoxicity against various cancer cell lines. For instance, it has been shown to have an IC50 value comparable to established chemotherapeutic agents like CB1954. Specific findings include:

  • Prostate Cancer Cells (PC-3) : The compound demonstrated significant toxicity with an IC50 value around 1.793 nM, indicating high potency against these cells .
  • Human Hepatoma Cells (Hep3B) : Similar levels of cytotoxicity were observed, reinforcing its potential as a selective cancer therapeutic agent .

Data Table: Cytotoxicity Results

Cell LineIC50 (nM)Reference
Prostate Cancer (PC-3)1.793
Human Hepatoma (Hep3B)1.806
Healthy Control (HUVEC)>1000

Case Study 1: Prodrug Development

A notable study investigated the development of prodrugs based on [4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone. Researchers designed several derivatives aimed at improving solubility and reducing off-target effects. The most effective prodrug exhibited enhanced selectivity for nitroreductase enzymes present in tumor tissues compared to normal tissues, suggesting a promising pathway for targeted cancer therapies .

Case Study 2: Enzymatic Interaction

Another study focused on the interaction of this compound with Ssap-NtrB nitroreductase. Kinetic analyses revealed that the compound's metabolites interact favorably with this enzyme, leading to efficient reduction under hypoxic conditions. This interaction was crucial for its activation and subsequent cytotoxic effects on tumor cells .

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